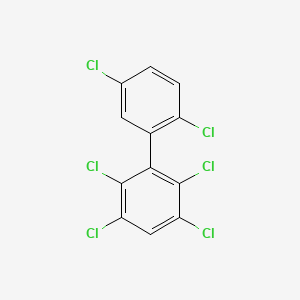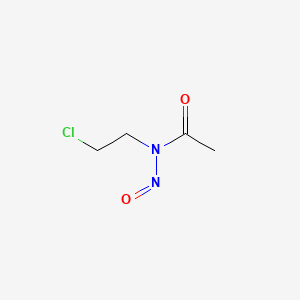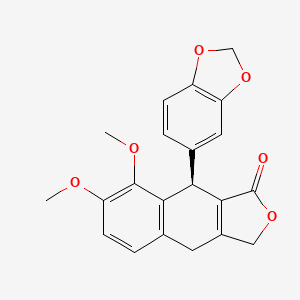
(R)-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a benzodioxole moiety and a naphthofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Construction of the Naphthofuran Core: The naphthofuran core is formed by a series of reactions, including Friedel-Crafts acylation, cyclization, and reduction.
Coupling of the Benzodioxole and Naphthofuran Units: The final step involves the coupling of the benzodioxole moiety with the naphthofuran core through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is being investigated for its potential therapeutic applications. It has demonstrated anti-inflammatory and anticancer properties in vitro, suggesting its potential as a lead compound for new drug development.
Industry
In the industrial sector, this compound is explored for its applications in organic electronics. Its semiconducting properties make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites. In organic electronics, its semiconducting properties are attributed to the conjugated π-electron system, which facilitates charge transport.
Comparación Con Compuestos Similares
Similar Compounds
Naphthofuran Derivatives: Compounds with similar naphthofuran cores but different substituents.
Benzodioxole Derivatives: Compounds with benzodioxole moieties but different core structures.
Uniqueness
®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is unique due to its combination of a benzodioxole moiety and a naphthofuran core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
71567-77-6 |
|---|---|
Fórmula molecular |
C21H18O6 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(4R)-4-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-4,9-dihydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C21H18O6/c1-23-15-6-4-11-7-13-9-25-21(22)19(13)17(18(11)20(15)24-2)12-3-5-14-16(8-12)27-10-26-14/h3-6,8,17H,7,9-10H2,1-2H3/t17-/m1/s1 |
Clave InChI |
URJOZSLMTIRWFW-QGZVFWFLSA-N |
SMILES |
COC1=C(C2=C(CC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)OC3)C=C1)OC |
SMILES isomérico |
COC1=C(C2=C(CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)C(=O)OC3)C=C1)OC |
SMILES canónico |
COC1=C(C2=C(CC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)OC3)C=C1)OC |
| 71640-47-6 | |
Sinónimos |
1-(3',4'-methylenedioxyphenyl)-3-hydroxymethyl-7,8-dimethoxy-3,4-dihydro-2-naphthoic acid lactone beta-apopolygamatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


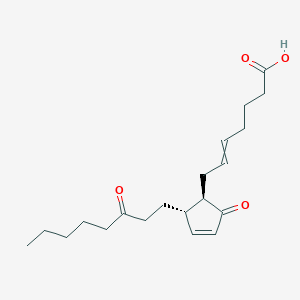

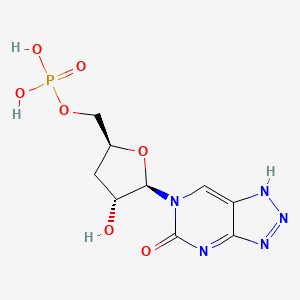

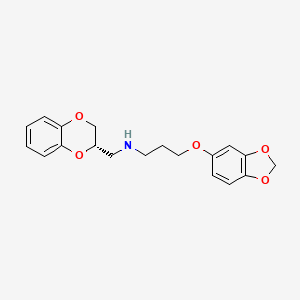

![5-chloro-N-(2-furanylmethyl)-2-[[(4-methoxyphenyl)-oxomethyl]amino]benzamide](/img/structure/B1210715.png)
![Benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate](/img/structure/B1210716.png)
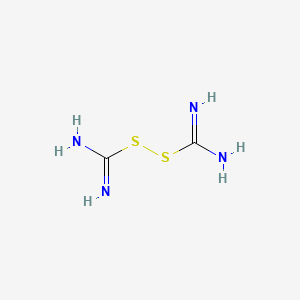
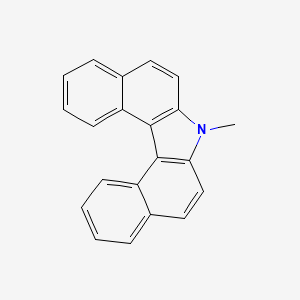
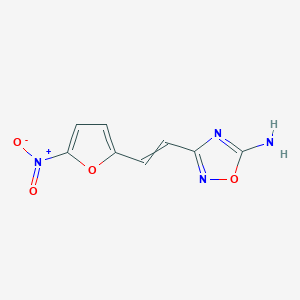
![methyl sulfate;2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium](/img/structure/B1210723.png)
